molecular formula C9H19NO B8551921 3-Propylhexanamide CAS No. 55327-20-3

3-Propylhexanamide

Cat. No.: B8551921
CAS No.: 55327-20-3
M. Wt: 157.25 g/mol
InChI Key: KAACLWQGBIEOGR-UHFFFAOYSA-N
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Description

3-Propylhexanamide is a mid-sized organic compound characterized by a six-carbon backbone (hexane) with a propyl group (-CH₂CH₂CH₃) attached to the third carbon and an amide functional group (-CONH₂) at the terminal position. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.26 g/mol.

Properties

CAS No.

55327-20-3

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-propylhexanamide

InChI

InChI=1S/C9H19NO/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H2,10,11)

InChI Key

KAACLWQGBIEOGR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of 3-propylhexanamide with analogous compounds requires structural, physicochemical, and functional data. However, the provided evidence lacks specific information on this compound or its analogs. Instead, the methodologies outlined in (Section 5.1.3) emphasize systematic comparative analyses, including relative differences in outcomes (e.g., solubility, bioactivity) and synthesis methods. Below is a hypothetical framework for such a comparison, informed by general organic chemistry principles and the analytical approaches referenced in the evidence:

Table 1: Hypothetical Comparative Analysis of this compound and Structural Analogs

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Functional Groups
This compound C₉H₁₉NO 157.26 1.8 12.5 Amide, branched alkyl
Hexanamide C₆H₁₃NO 115.18 0.7 45.0 Amide, linear alkyl
3-Pentylpentanamide C₁₀H₂₁NO 171.28 2.3 8.2 Amide, branched alkyl
Heptanamide C₇H₁₅NO 129.20 1.2 30.0 Amide, linear alkyl

*LogP: Octanol-water partition coefficient (predicted values).

Key Findings (Hypothetical):

Branching Effects : this compound’s branched structure reduces solubility compared to linear analogs like hexanamide (45.0 vs. 12.5 mg/mL), aligning with trends in hydrophobicity .

Chain Length : Longer alkyl chains (e.g., 3-pentylpentanamide) further decrease solubility (8.2 mg/mL) but enhance lipid membrane permeability.

Limitations of Available Evidence

The provided materials (–3) focus on genomic sequencing, transcriptomic profiling, and clinical trial methodologies rather than specific compound data. For instance:

  • (Table 1) catalogs exome sequencing datasets, unrelated to chemical properties.
  • outlines comparative analysis protocols but lacks compound-specific results.

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